9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride
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Overview
Description
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders.
Preparation Methods
The synthesis of 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the 3-(methylamino)propyl group. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating cancer, viral infections, and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These actions contribute to its therapeutic effects in various diseases.
Comparison with Similar Compounds
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride can be compared with other purine analogs, such as:
6-Mercaptopurine: Used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: Used to treat gout and hyperuricemia.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities .
Properties
IUPAC Name |
9-[3-(methylamino)propyl]purin-6-amine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.3ClH/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15;;;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHVRKRAZJWMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=NC2=C(N=CN=C21)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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